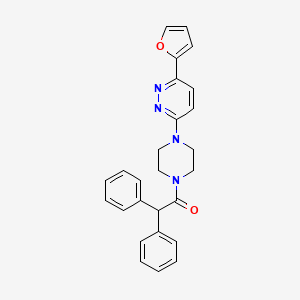
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone” seems to be a complex organic molecule. It appears to contain a furan ring, a pyridazine ring, and a piperazine ring, along with two phenyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .作用機序
The mechanism of action of FPP is not fully understood, but it is believed to work by modulating the activity of the dopamine D3 receptor. This receptor is known to be involved in the regulation of dopamine release in the brain, which is a key neurotransmitter involved in reward and motivation. By selectively targeting this receptor, FPP may be able to modulate dopamine release and thereby affect behavior.
Biochemical and Physiological Effects:
FPP has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been found to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. Additionally, FPP has been shown to reduce anxiety-like behavior in mice, suggesting that it may have potential as an anxiolytic agent.
実験室実験の利点と制限
One of the advantages of FPP is that it is highly selective for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior. Additionally, FPP has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one limitation of FPP is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
将来の方向性
There are a number of future directions for research on FPP. One area of interest is the development of new drugs based on FPP that could be used to treat addiction and other related disorders. Additionally, further research is needed to fully understand the mechanism of action of FPP and its effects on behavior. Finally, more research is needed to establish the long-term safety and efficacy of FPP, particularly in human subjects.
合成法
FPP is synthesized through a multistep process that involves the reaction of furan-2-yl hydrazine with 3-bromo-6-chloropyridazine to form the intermediate product 4-(6-(furan-2-yl)pyridazin-3-yl)hydrazine. This intermediate product is then reacted with 1-(2-bromo-phenyl)-2-phenylethanone to form the final product, 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2,2-diphenylethanone.
科学的研究の応用
FPP has been found to have potential applications in biomedical research due to its ability to selectively target certain receptors in the brain. Specifically, FPP has been shown to bind to the dopamine D3 receptor with high affinity. This receptor is known to be involved in the regulation of reward and motivation, making it a potential target for the development of new drugs for the treatment of addiction and other related disorders.
Safety and Hazards
特性
IUPAC Name |
1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-26(25(20-8-3-1-4-9-20)21-10-5-2-6-11-21)30-17-15-29(16-18-30)24-14-13-22(27-28-24)23-12-7-19-32-23/h1-14,19,25H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIMICCMRHJHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

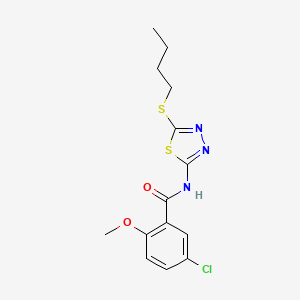
![(E)-N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2786693.png)
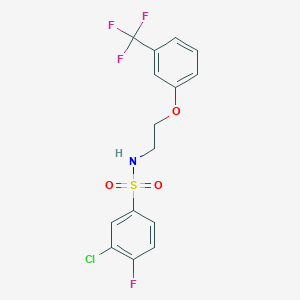
![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)
![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2786699.png)
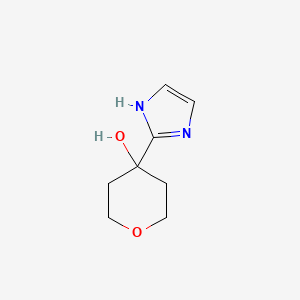
![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)

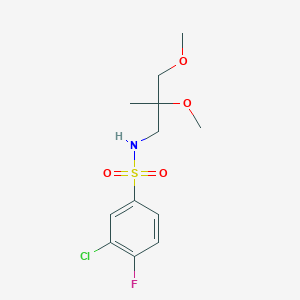

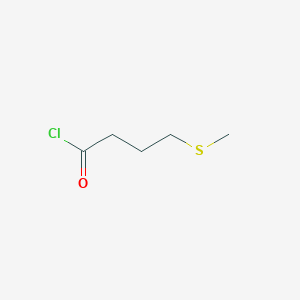
![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)
![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)
![N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2786714.png)